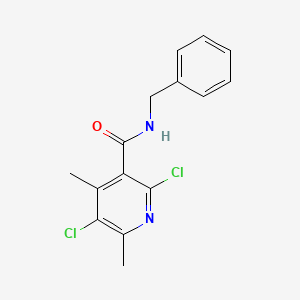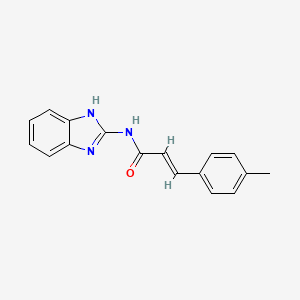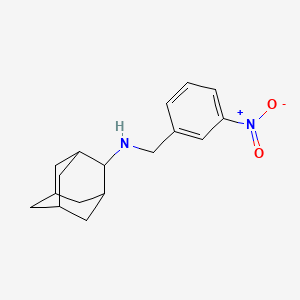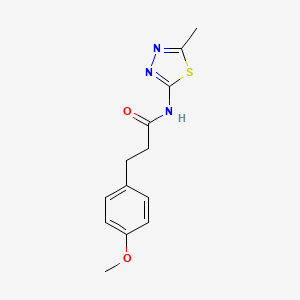
N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide, also known as BDCM, is a chemical compound that has been widely studied for its potential applications in scientific research. BDCM belongs to the family of nicotinamide analogs, which have been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
Mécanisme D'action
The exact mechanism of action of N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide is not fully understood. However, it is believed that N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide exerts its biological effects by modulating various signaling pathways in cells. For example, N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and protein synthesis. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to possess various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to possess anti-viral effects by inhibiting the replication of the hepatitis C virus. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has also been shown to enhance glucose uptake and insulin sensitivity in skeletal muscle cells, suggesting a potential application in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide in lab experiments is its relatively low toxicity compared to other chemical compounds. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to have a low acute toxicity and is not mutagenic or genotoxic. However, one of the limitations of using N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide. One area of research is in the development of N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide analogs with improved solubility and bioavailability. Another area of research is in the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide. Finally, N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide could be further studied for its potential applications in the treatment of viral infections and metabolic disorders such as diabetes.
Conclusion:
In conclusion, N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide is a chemical compound that has been widely studied for its potential applications in scientific research. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide possesses various biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. While the exact mechanism of action of N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide is not fully understood, it is believed to modulate various signaling pathways in cells. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has many advantages for lab experiments, including its low toxicity, but also has limitations such as its low solubility in water. Future research on N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide could lead to the development of novel treatments for cancer, inflammation, viral infections, and metabolic disorders.
Méthodes De Synthèse
N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide can be synthesized by reacting 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to enhance the cytotoxicity of chemotherapy drugs, such as cisplatin, in cancer cells.
Another area of research is in the field of inflammation. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has also been shown to reduce the expression of COX-2, an enzyme involved in the production of inflammatory mediators.
Propriétés
IUPAC Name |
N-benzyl-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-12(14(17)19-10(2)13(9)16)15(20)18-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBYMUJVJSMNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)

![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)

![N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5881081.png)
![4-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5881084.png)
![N-[2-(2,4-dichlorophenoxy)acetyl]-1-piperidinecarboxamide](/img/structure/B5881098.png)

![2-(4-chlorophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B5881106.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)


